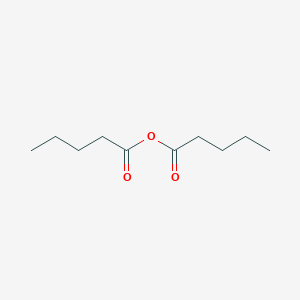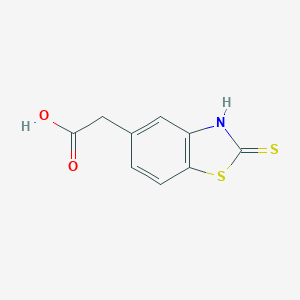
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole
Vue d'ensemble
Description
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole, also known as CMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMTB belongs to the family of benzothiazoles, which have been extensively studied for their biological and pharmacological properties. In
Applications De Recherche Scientifique
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been studied for its ability to enhance plant growth and resistance to environmental stressors. In material science, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks and luminescent materials.
Mécanisme D'action
The exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood. However, studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole exerts its biological effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to interact with various proteins and enzymes, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. Studies have suggested that 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole has been shown to induce apoptosis in cancer cells through various mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its versatility and potential applications in various fields. 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is also relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is its potential toxicity, which requires careful handling and safety precautions. In addition, the exact mechanism of action of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is not fully understood, which limits its potential applications and requires further research.
Orientations Futures
There are several future directions for the research and development of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. One potential direction is the investigation of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the optimization of the synthesis method and purification techniques to enhance the yield and purity of 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole. In addition, the development of functional materials based on 5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole is an exciting area of research that has the potential to lead to the development of new technologies and applications.
Propriétés
Numéro CAS |
121942-09-4 |
|---|---|
Nom du produit |
5-Carboxymethyl-2-thioxo-2,3-dihydrobenzothiazole |
Formule moléculaire |
C9H7NO2S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
2-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-5-1-2-7-6(3-5)10-9(13)14-7/h1-3H,4H2,(H,10,13)(H,11,12) |
Clé InChI |
XQQGHVZVIRGWFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
SMILES canonique |
C1=CC2=C(C=C1CC(=O)O)NC(=S)S2 |
Synonymes |
5-Benzothiazoleaceticacid,2,3-dihydro-2-thioxo-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

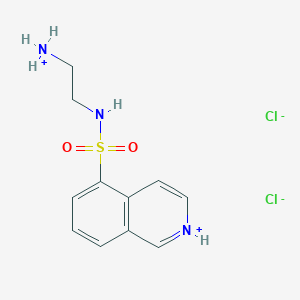
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
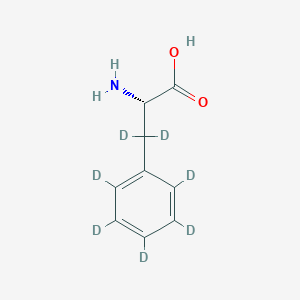
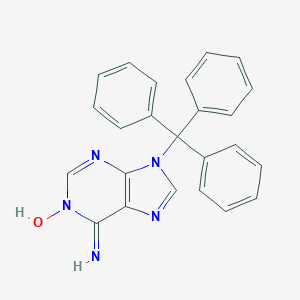
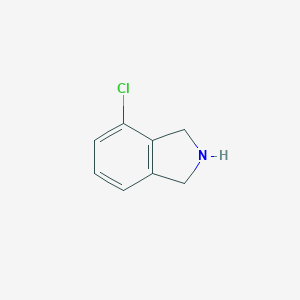
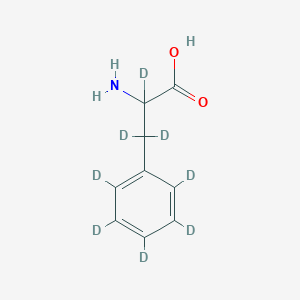
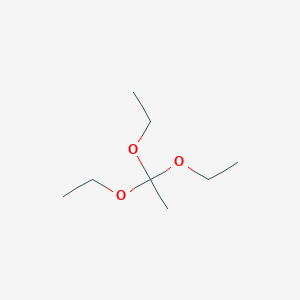
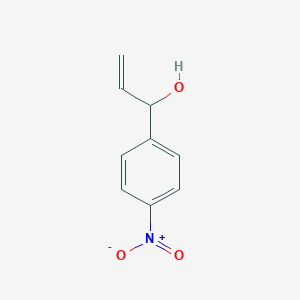
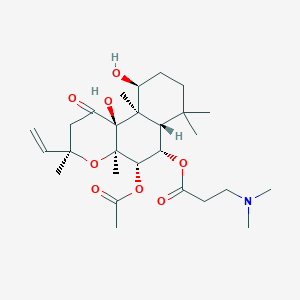
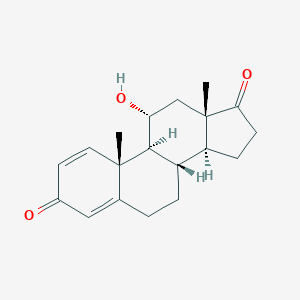
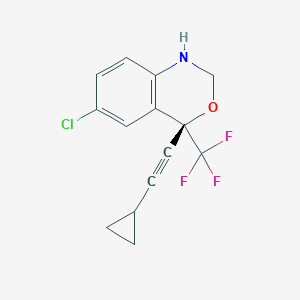
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
